molecular formula C26H36O18 B13845125 Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose

Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose

Cat. No.: B13845125
M. Wt: 636.6 g/mol
InChI Key: CYNZFDMADVEAML-LQOLAYDRSA-N
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Description

The compound “Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose” consists of two acetylated forms of L-arabinose, a pentose sugar. These compounds are often used in carbohydrate chemistry and have applications in various scientific fields due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose are typically synthesized through the acetylation of L-arabinose. The process involves the reaction of L-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Acetic anhydride

    Catalyst: Pyridine or other bases

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose undergo various chemical reactions, including:

    Hydrolysis: Deacetylation to yield L-arabinose

    Oxidation: Formation of arabinonic acid derivatives

    Reduction: Conversion to arabinitol derivatives

    Substitution: Introduction of different functional groups at the acetylated positions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH)

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)

    Reduction: Reducing agents like sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under appropriate conditions

Major Products

    Hydrolysis: L-arabinose

    Oxidation: Arabinonic acid derivatives

    Reduction: Arabinitol derivatives

    Substitution: Functionalized arabinose derivatives

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex carbohydrates and glycosides.

    Biology: Serve as substrates for studying enzyme activities, particularly glycosidases.

    Medicine: Potential use in drug development, especially in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of biodegradable polymers and as precursors for various fine chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In enzymatic studies, they act as substrates for glycosidases, undergoing hydrolysis to release L-arabinose. In drug development, their acetylated forms can enhance the stability and bioavailability of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5-Tetra-O-acetyl-D-arabinofuranose
  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
  • 1,2,3,5-Tetra-O-acetyl-α-D-arabinopyranose

Uniqueness

The mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose is unique due to its specific stereochemistry and the presence of both furanose and pyranose forms. This duality allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research.

Properties

Molecular Formula

C26H36O18

Molecular Weight

636.6 g/mol

IUPAC Name

[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate;[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/2C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h2*10-13H,5H2,1-4H3/t2*10-,11-,12+,13?/m10/s1

InChI Key

CYNZFDMADVEAML-LQOLAYDRSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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